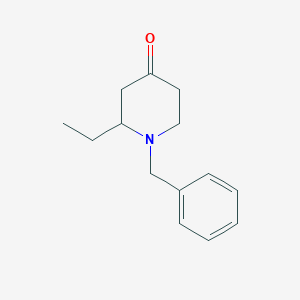
1-Benzyl-2-ethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-ethylpiperidin-4-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the synthesis of pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-2-ethylpiperidin-4-one typically involves the condensation of ethyl methyl ketone, benzaldehyde, and ammonium acetate. This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired piperidinone derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-ethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
1-Benzyl-2-ethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and antibacterial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Benzyl-2-ethylpiperidin-4-one can be compared with other piperidine derivatives, such as:
1-Benzyl-4-piperidone: Similar in structure but lacks the ethyl group, leading to different biological activities.
2,6-Diaryl-3-methyl-4-piperidones: These compounds have additional aryl groups, which can enhance their antimicrobial properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Benzyl-2-ethylpiperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the development of antiviral and antibacterial agents. Understanding its biological activity is essential for exploring its therapeutic potential.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C14H19NO/c1-2-13-10-14(16)8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
| InChI Key | DPNUUVYOGUWZHB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CC(=O)CCN1CC2=CC=CC=C2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular signaling pathways.
Antiviral Activity
Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. For instance, N-benzyl 4,4-disubstituted piperidines have been identified as potent inhibitors of the influenza H1N1 virus. These compounds demonstrate a novel mechanism involving interaction with the hemagglutinin fusion peptide, suggesting that similar structures may enhance antiviral efficacy .
Antibacterial Activity
Research into the antibacterial properties of piperidine derivatives has shown promising results. The compound's ability to inhibit bacterial growth can be linked to its structural features that allow for effective binding to bacterial enzymes or receptors. Comparative studies with other piperidine derivatives reveal that modifications in the benzyl group significantly influence antibacterial potency.
Study 1: Antiviral Efficacy
A study conducted by de Castro et al. (2020) explored the antiviral potential of N-benzyl 4,4-disubstituted piperidines against influenza A virus. The results showed that specific substitutions on the benzyl ring significantly enhanced antiviral activity, with some analogs achieving low micromolar IC50 values against H1N1 .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of this compound. The compound was tested against several enzymes involved in metabolic pathways, revealing that it effectively inhibited key enzymes at micromolar concentrations. This inhibition was attributed to its structural conformation allowing optimal interaction with enzyme active sites .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound | Biological Activity | Key Differences |
|---|---|---|
| 1-Benzyl-4-piperidone | Moderate antibacterial | Lacks ethyl group; different activity profile |
| N-Benzyl 4,4-disubstituted | High antiviral | Enhanced binding interactions with viral proteins |
| 2,6-Diaryl-piperidones | Strong antimicrobial | Additional aryl groups improve efficacy |
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-benzyl-2-ethylpiperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-2-13-10-14(16)8-9-15(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
DPNUUVYOGUWZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)CCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















